N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline
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Overview
Description
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound characterized by its unique structure, which includes a phenoxyethyl group, dinitro functionalities, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro groups. This is followed by a Friedel-Crafts acylation to introduce the propan-2-yl group. The phenoxyethyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong bases or acids for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline shares similarities with other nitroaromatic compounds and trifluoromethylated anilines.
Benzimidazoles: Compounds containing benzimidazole rings with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
347353-83-7 |
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Molecular Formula |
C19H20F3N3O5 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H20F3N3O5/c1-11(2)14-5-4-12(3)8-17(14)30-7-6-23-18-15(24(26)27)9-13(19(20,21)22)10-16(18)25(28)29/h4-5,8-11,23H,6-7H2,1-3H3 |
InChI Key |
DMFVWOCUIPLAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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